molecular formula C10H7NO5 B12864046 Methyl 4-nitrobenzofuran-3-carboxylate CAS No. 1956341-22-2

Methyl 4-nitrobenzofuran-3-carboxylate

Cat. No.: B12864046
CAS No.: 1956341-22-2
M. Wt: 221.17 g/mol
InChI Key: UXYLYWGHNPJURF-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a nitro group at the 4-position and a carboxylate ester group at the 3-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzofuran-3-carboxylate is largely dependent on its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: Methyl 4-nitrobenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and functional materials .

Properties

CAS No.

1956341-22-2

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 4-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)6-5-16-8-4-2-3-7(9(6)8)11(13)14/h2-5H,1H3

InChI Key

UXYLYWGHNPJURF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-]

Origin of Product

United States

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